5-(2-Fluorophenyl)furan-2-boronic acid
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Overview
Description
5-(2-Fluorophenyl)furan-2-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a furan ring, which is further substituted with a 2-fluorophenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)furan-2-boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-efficiency catalysts and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Fluorophenyl)furan-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The furan ring and the fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products Formed: The major products formed from these reactions include various substituted furans, phenyl derivatives, and boronic esters, which are valuable intermediates in organic synthesis .
Scientific Research Applications
5-(2-Fluorophenyl)furan-2-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: The compound is employed in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in the synthesis of compounds with therapeutic potential.
Industry: It is used in the production of advanced materials, such as dye-sensitized solar cells and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)furan-2-boronic acid primarily involves its role as a boronic acid reagent in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
2-Furylboronic acid: Similar in structure but lacks the fluorophenyl group.
5-Formylfuran-2-boronic acid: Contains a formyl group instead of a fluorophenyl group.
Phenylboronic acid: Lacks the furan ring and fluorine substitution
Uniqueness: 5-(2-Fluorophenyl)furan-2-boronic acid is unique due to the presence of both a furan ring and a fluorophenyl group, which enhances its reactivity and versatility in organic synthesis. The fluorine atom also imparts unique electronic properties, making it valuable in the development of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C10H8BFO3 |
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Molecular Weight |
205.98 g/mol |
IUPAC Name |
[5-(2-fluorophenyl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C10H8BFO3/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6,13-14H |
InChI Key |
KUHJDLRTAYEGPU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)C2=CC=CC=C2F)(O)O |
Origin of Product |
United States |
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